Methyl 2-ethylbutyrate

Catalog No.
S1892202
CAS No.
816-11-5
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-ethylbutyrate

CAS Number

816-11-5

Product Name

Methyl 2-ethylbutyrate

IUPAC Name

methyl 2-ethylbutanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-4-6(5-2)7(8)9-3/h6H,4-5H2,1-3H3

InChI Key

UNEAEGWIVFZPFI-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC

Canonical SMILES

CCC(CC)C(=O)OC

Methyl 2-ethylbutyrate is an organic compound classified as an ester, specifically an ethyl ester of 2-methylbutanoic acid. Its molecular formula is C7H14O2C_7H_{14}O_2, and it has a characteristic fruity aroma, often associated with flavors in food products and fragrances. This compound is known for its volatility and solubility in organic solvents, making it useful in various industrial applications.

  • Esterification: It can be synthesized through the reaction of 2-methylbutanoic acid with methanol in the presence of an acid catalyst.
  • Hydrolysis: In the presence of water and an acid or base, it can revert to its parent acid and alcohol.
  • Transesterification: Methyl 2-ethylbutyrate can react with other alcohols to form different esters, which is useful in biodiesel production.

These reactions highlight its reactivity profile, particularly in the presence of strong acids or bases, which can lead to vigorous reactions.

Methyl 2-ethylbutyrate exhibits notable biological activity. It has been studied for its potential effects on human health and its role in flavoring and fragrance. Some studies suggest that it may have antimicrobial properties, although comprehensive research on its biological effects is limited. Its pleasant aroma also makes it a candidate for use in food flavoring and perfumery.

The synthesis of methyl 2-ethylbutyrate can be achieved through several methods:

  • Direct Esterification: This method involves reacting 2-methylbutanoic acid with methanol under acidic conditions. The typical reaction conditions include heating the mixture with a catalyst such as sulfuric acid.
    2 Methylbutanoic Acid+MethanolMethyl 2 Ethylbutyrate+Water\text{2 Methylbutanoic Acid}+\text{Methanol}\rightarrow \text{Methyl 2 Ethylbutyrate}+\text{Water}
  • Transesterification: This process involves reacting methyl butyrate with ethanol or other alcohols to produce different esters.
  • Continuous Production Methods: Recent patents describe continuous methods for producing similar esters, emphasizing efficiency and environmental benefits by minimizing waste and maximizing yield .

Methyl 2-ethylbutyrate finds applications across various industries:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Employed in perfumes and scented products.
  • Chemical Industry: Serves as a solvent or intermediate in organic synthesis.
  • Agricultural Sector: Utilized in some formulations for pest control due to its potential biological activity.

Research indicates that methyl 2-ethylbutyrate may interact with various biological systems. For instance, studies have shown that it could influence microbial growth patterns, suggesting potential applications in food preservation or safety . Additionally, understanding its reactivity with different chemical agents is crucial for developing safe handling protocols in industrial settings.

Methyl 2-ethylbutyrate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Characteristics
Ethyl 2-methylbutyrateC7H14O2C_7H_{14}O_2Similar fruity aroma; used in flavoring.
Methyl butyrateC5H10O2C_5H_{10}O_2Shorter carbon chain; less fruity aroma.
Ethyl butyrateC6H12O2C_6H_{12}O_2Used primarily as a solvent; less volatile.
Methyl hexanoateC7H14O2C_7H_{14}O_2Different aroma profile; longer carbon chain.

Methyl 2-ethylbutyrate stands out due to its specific fruity scent and versatility in both food and fragrance applications, making it unique among similar esters.

XLogP3

1.9

Boiling Point

137.0 °C

Other CAS

816-11-5

Dates

Modify: 2023-08-16

Explore Compound Types